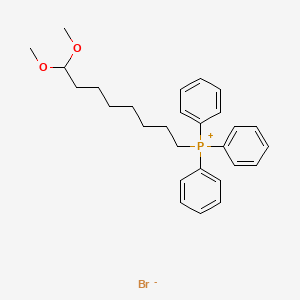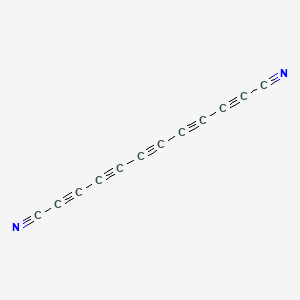
Benzeneacetic acid, 2-(3-hydroxy-2-propylphenoxy)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzeneacetic acid, 2-(3-hydroxy-2-propylphenoxy)-, methyl ester: is an organic compound with the molecular formula C18H20O4 and a molecular weight of 300.354 . This compound is characterized by the presence of a benzene ring, an acetic acid moiety, and a methyl ester group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2-(3-hydroxy-2-propylphenoxy)-, methyl ester typically involves the esterification of benzeneacetic acid derivatives with methanol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Methanol
Reaction Time: 4-6 hours
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high conversion rates and minimize by-products.
化学反応の分析
Types of Reactions
Benzeneacetic acid, 2-(3-hydroxy-2-propylphenoxy)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of benzeneacetic acid derivatives with ketone or aldehyde groups.
Reduction: Formation of benzeneacetic acid, 2-(3-hydroxy-2-propylphenoxy)-, alcohol.
Substitution: Formation of halogenated benzeneacetic acid derivatives.
科学的研究の応用
Benzeneacetic acid, 2-(3-hydroxy-2-propylphenoxy)-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Benzeneacetic acid, 2-(3-hydroxy-2-propylphenoxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can interact with enzymes and receptors.
類似化合物との比較
Similar Compounds
- Pentanoic acid, 3-hydroxy-, methyl ester
- 4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy-acetic acid
Uniqueness
Benzeneacetic acid, 2-(3-hydroxy-2-propylphenoxy)-, methyl ester is unique due to its specific structural features, including the propylphenoxy group, which imparts distinct chemical and biological properties
特性
CAS番号 |
171880-18-5 |
|---|---|
分子式 |
C18H20O4 |
分子量 |
300.3 g/mol |
IUPAC名 |
methyl 2-[2-(3-hydroxy-2-propylphenoxy)phenyl]acetate |
InChI |
InChI=1S/C18H20O4/c1-3-7-14-15(19)9-6-11-17(14)22-16-10-5-4-8-13(16)12-18(20)21-2/h4-6,8-11,19H,3,7,12H2,1-2H3 |
InChIキー |
MTKWOAPUNYQQHB-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C=CC=C1OC2=CC=CC=C2CC(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-Bis(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12559673.png)

![5-[(2S)-2,3-Dihydroxypropylidene]furan-2(5H)-one](/img/structure/B12559681.png)
![7-Fluorobenzo[f]quinoline](/img/structure/B12559696.png)


![4-[(E)-(4-Ethoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12559742.png)
![1-[3-(4-Methylpiperazin-1-yl)propyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B12559744.png)
![4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline](/img/structure/B12559747.png)



![Methyl 14-[(methanesulfonyl)oxy]tetradec-12-ynoate](/img/structure/B12559761.png)

